molecular formula C10H14ClNO B13052264 (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13052264
M. Wt: 199.68 g/mol
InChI Key: AUZGPVSYVKNCBJ-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone precursor can be reduced to the secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the secondary alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-chloro-4-methylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-chloro-5-ethylphenyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chlorinated aromatic ring. This combination of features makes it a valuable compound for asymmetric synthesis and as a chiral ligand in catalysis.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

AUZGPVSYVKNCBJ-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C(C)O)N

Origin of Product

United States

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